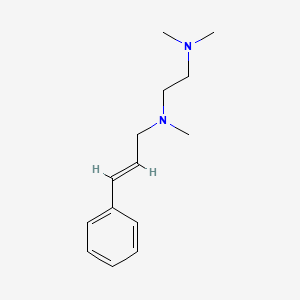
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as TPA, is a chemical compound with potential applications in scientific research. TPA is a tertiary amine that contains a phenyl group and a propenyl group, and it is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is not fully understood, but it is believed to act as a chelating agent in coordination complexes. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form stable five-membered chelate rings with transition metal ions, which can activate the metal center for catalysis. In organic synthesis, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can act as a nucleophile in reactions with electrophiles.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, as it is primarily used in scientific research and not as a drug. However, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been shown to have low toxicity in animal studies, indicating its potential for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its limited solubility in certain solvents, which can restrict its use in certain reactions.
Orientations Futures
There are several future directions for the use of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One potential application is in the development of new catalysts for organic synthesis. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine-based coordination complexes have shown promising results in various reactions, and further studies could lead to the development of more efficient and selective catalysts. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could be used in the synthesis of new chiral compounds for pharmaceutical applications. Further research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could also lead to its potential use in biological applications.
Méthodes De Synthèse
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can be synthesized by reacting N,N-dimethyl-1,2-ethanediamine with cinnamaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a yellow oil with a high purity of up to 99%.
Applications De Recherche Scientifique
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has potential applications in scientific research, particularly in coordination chemistry and organic synthesis. As a ligand, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form coordination complexes with transition metal ions such as copper, nickel, and palladium. These complexes have been studied for their catalytic activity in various reactions, including cross-coupling reactions and C-H activation reactions. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)12-13-16(3)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCWJSUFOTGJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

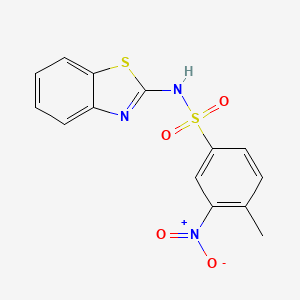
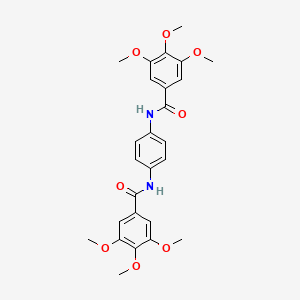
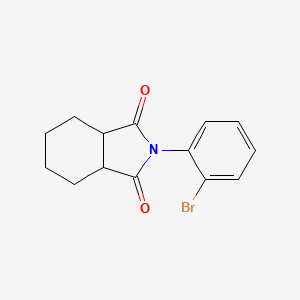
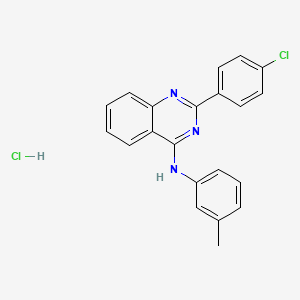
![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)

![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)